EGFR Autophosphorylation IC50: Diisopropylamino Conjugate vs. Dimethylamino, Dipropylamino, and Pyrrolidine Analogs
When each 4-(dialkylamino)but-2-ynoic acid is coupled to the identical 4-(3-bromo-phenylamino)-3-cyano-quinolin-6-yl-amide scaffold and tested for inhibition of EGFR cytoplasmic domain autophosphorylation, the diisopropylamino conjugate yields an IC50 of 250 nM [1]. This compares to 90 nM for the dimethylamino analog (2.78-fold more potent), 130 nM for the dipropylamino analog (1.92-fold more potent), and 150 nM for the 4-(2-methoxymethyl-pyrrolidin-1-yl) analog (1.67-fold more potent) [2]. The unsubstituted but-2-ynoic acid conjugate shows IC50 values of 259 nM or 940 nM depending on the assay format, placing the diisopropylamino variant at the mid-to-lower end of the potency range within this chemotype [3].
| Evidence Dimension | EGFR autophosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | 250 nM (4-Diisopropylamino-but-2-ynoic acid [4-(3-bromo-phenylamino)-3-cyano-quinolin-6-yl]-amide; BDBM50122566/CHEMBL113900) |
| Comparator Or Baseline | Dimethylamino analog: 90 nM (BDBM50122578); Dipropylamino analog: 130 nM (BDBM50122565); Pyrrolidine analog: 150 nM (BDBM50148236); Unsubstituted: 259 nM (BDBM50122573) |
| Quantified Difference | Diisopropylamino is 2.78-fold less potent than dimethylamino; 1.92-fold less potent than dipropylamino; comparable to unsubstituted baseline |
| Conditions | Inhibition of autophosphorylation of cytoplasmic domain of human EGFR; Wyeth Research; data curated by ChEMBL and BindingDB |
Why This Matters
Procurement of a specific 4-(dialkylamino)but-2-ynoic acid building block directly determines the potency bracket of the final conjugate; researchers cannot freely interchange analogs without altering the SAR profile of their lead series.
- [1] BindingDB BDBM50122566: 4-Diisopropylamino-but-2-ynoic acid [4-(3-bromo-phenylamino)-3-cyano-quinolin-6-yl]-amide, IC50 250 nM (EGFR autophosphorylation). Wyeth Research; CHEMBL113900. View Source
- [2] BindingDB aggregated entry 50035401: BDBM50122578 (dimethylamino, IC50 90 nM), BDBM50122565 (dipropylamino, IC50 130 nM), BDBM50148236 (pyrrolidine, IC50 150 nM). Assay: EGFR cytoplasmic domain autophosphorylation inhibition. View Source
- [3] BindingDB BDBM50122573: But-2-ynoic acid [4-(3-bromo-phenylamino)-3-cyano-quinolin-6-yl]-amide, IC50 259 nM (peptide substrate phosphorylation, EGFR). Wyeth Research; CHEMBL283682. View Source
